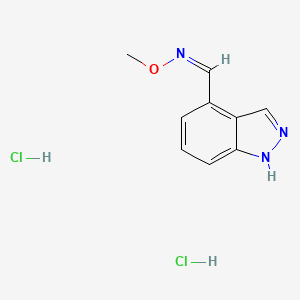

(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride” is a chemical compound with the CAS Number: 2288716-13-0 and a molecular weight of 248.11 . Its IUPAC name is (Z)-1H-indazole-4-carbaldehyde O-methyl oxime dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds often involves alkylation and acylation . For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Methoxyamine, a related compound, is prepared via O-alkylation of hydroxylamine derivatives . It is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis

The molecular structure of amines and related compounds can be analyzed using various spectroscopic techniques . Infrared spectroscopy can identify absorptions resulting from the N−H bonds of primary and secondary amines . 1H NMR spectra can be used in determining the structure of an unknown amine .Chemical Reactions Analysis

Amines undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be analyzed using various techniques . The basicity of amines varies by molecule, and it largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .科学的研究の応用

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, including compounds synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines, has shown that some of these compounds possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.

Anticancer and Enzyme Inhibition

Palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized and tested for their potential as anticancer compounds. These complexes have shown activity against various cancer cell lines, indicating their potential in cancer treatment (Ghani & Mansour, 2011). Additionally, indazole-based derivatives have been explored for their inhibitory effects on specific enzymes, suggesting applications in targeted therapies (Gao et al., 2013).

Corrosion Inhibition

Triazole Schiff bases have been evaluated as corrosion inhibitors for mild steel in acid media, indicating that compounds within this chemical class could serve in materials science, particularly in protecting metals from corrosion (Chaitra et al., 2015).

Biological Imaging

Fluorescein-based dyes derivatized with aminoquinoline and related compounds have been developed for Zn(II) sensing in biological systems, demonstrating applications in bioimaging and cellular studies (Nolan et al., 2005).

作用機序

The mechanism of action of amines and related compounds can vary widely depending on their structure and the context in which they are used. For example, monoamine oxidase inhibitors, which include certain amines, have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .

Safety and Hazards

特性

IUPAC Name |

(Z)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5-;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGSJXTZUWMDRC-PHTSJKJYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C2C=NNC2=CC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1=C2C=NNC2=CC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)

![2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2680469.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)

![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)

![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)

![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)